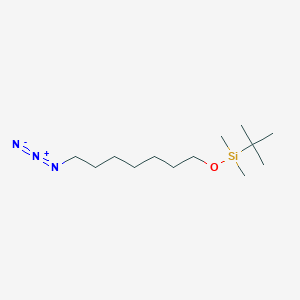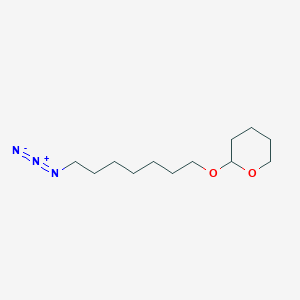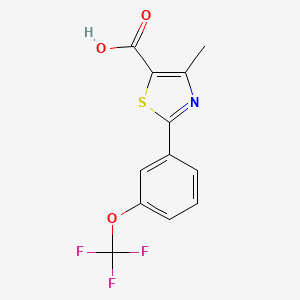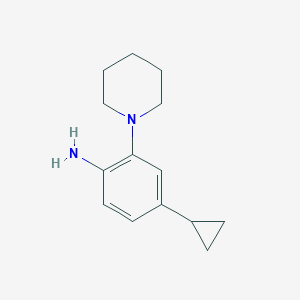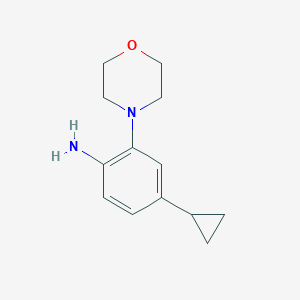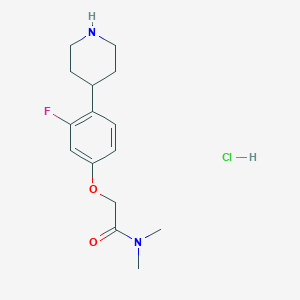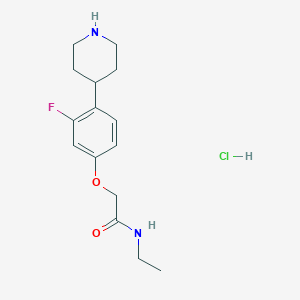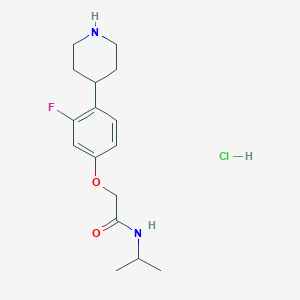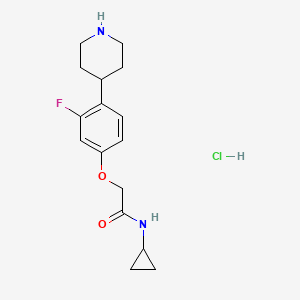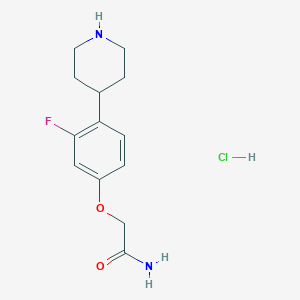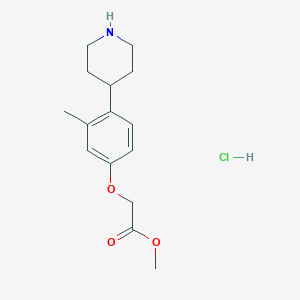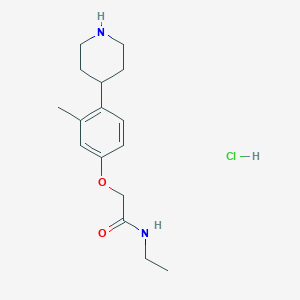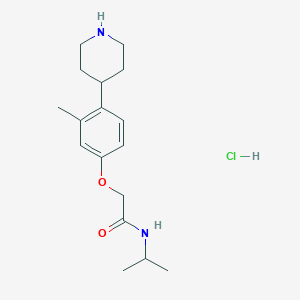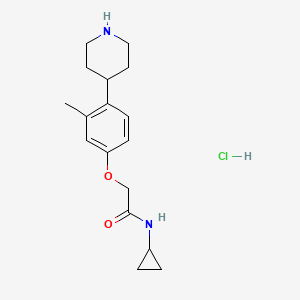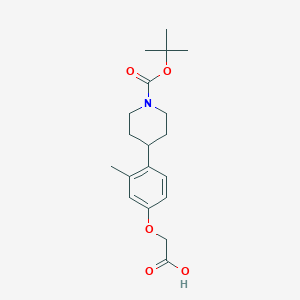
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid is a chemical compound that belongs to the class of 4-aryl piperidines. This compound is primarily used as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders can impact the 3D orientation of the degrader, thus influencing ternary complex formation and optimizing drug-like properties .
Preparation Methods
The synthesis of 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: The Boc group is introduced to protect the amine functionality during subsequent reactions.
Attachment of the aryl group: The aryl group is attached to the piperidine ring through a nucleophilic substitution reaction.
Formation of the acetic acid moiety: The acetic acid moiety is introduced through a carboxylation reaction.
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid has several scientific research applications, including:
Biology: This compound is used in the study of protein-protein interactions and the development of novel therapeutic agents.
Industry: It is used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker region, which includes this compound, plays a crucial role in maintaining the proper orientation and distance between the E3 ligase and the target protein, facilitating efficient ternary complex formation and protein degradation .
Comparison with Similar Compounds
Similar compounds to 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-3-methylphenoxy)acetic acid include:
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another semi-flexible linker used in PROTAC® development.
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: A similar compound with a different aryl group, also used as a linker in PROTAC® development.
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another related compound used in the development of bifunctional protein degraders.
These compounds share similar structural features and applications but differ in the specific aryl groups attached to the piperidine ring, which can influence their chemical properties and effectiveness as linkers in PROTAC® molecules.
Properties
IUPAC Name |
2-[3-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-13-11-15(24-12-17(21)22)5-6-16(13)14-7-9-20(10-8-14)18(23)25-19(2,3)4/h5-6,11,14H,7-10,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNBDXDDVUZVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)C2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
